Trisodium hedta monohydrate
Overview
Description
Trisodium hydroxyethylethylenediaminetriacetic acid monohydrate, commonly known as Trisodium HEDTA monohydrate, is a chelating agent widely used in various industries. It is a derivative of ethylenediaminetriacetic acid, where one of the acetate groups is replaced by a hydroxyethyl group. This compound is known for its ability to bind metal ions, making it useful in applications ranging from cosmetics to industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trisodium HEDTA monohydrate is synthesized through the reaction of ethylenediamine with chloroacetic acid, followed by the introduction of a hydroxyethyl group. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The final step involves neutralizing the solution with sodium hydroxide to obtain the trisodium salt form .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Trisodium HEDTA monohydrate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. This property is utilized in various applications to sequester metal ions and prevent their adverse effects .
Common Reagents and Conditions
The chelation reactions typically involve the use of this compound in aqueous solutions, where it reacts with metal ions such as calcium, magnesium, and iron. The reactions are often carried out at neutral to slightly alkaline pH to ensure optimal binding of the metal ions .
Major Products Formed
The major products formed from these reactions are metal-HEDTA complexes, which are highly stable and soluble in water. These complexes are used in various applications, including water treatment, cosmetics, and pharmaceuticals .
Scientific Research Applications
Trisodium HEDTA monohydrate has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of Trisodium HEDTA monohydrate involves the formation of stable chelate complexes with metal ions. The hydroxyethyl group enhances its binding affinity, allowing it to effectively sequester metal ions. This chelation process prevents metal ions from participating in unwanted chemical reactions, thereby protecting the integrity of various systems .
Comparison with Similar Compounds
Trisodium HEDTA monohydrate is often compared with other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). While all these compounds function as chelating agents, this compound is unique due to its hydroxyethyl group, which provides enhanced binding properties and makes it more effective in certain applications .
List of Similar Compounds
- Ethylenediaminetetraacetic acid (EDTA)
- Diethylenetriaminepentaacetic acid (DTPA)
- Nitrilotriacetic acid (NTA)
- Hydroxyethyliminodiacetic acid (HEIDA)
Properties
IUPAC Name |
trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O7.3Na.H2O/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;;;1H2/q;3*+1;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGJYTNPLCNRLG-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N2Na3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040793 | |
Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, trisodium salt hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313222-79-6, 207386-87-6 | |
Record name | Trisodium HEDTA monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313222796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, trisodium salt hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N(2-HYDROXYETHYL)ETHYLENEDIAMINETRIACETIC ACID TRISODIUM SALT,HYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRISODIUM HEDTA MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/463A7RIB6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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